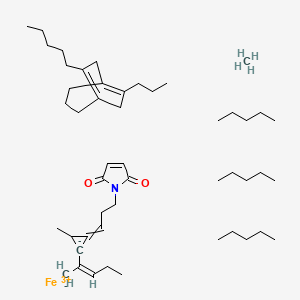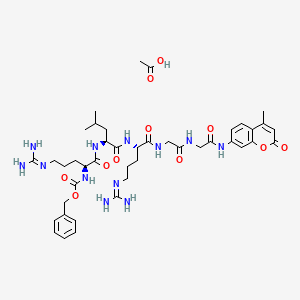
生物素-PEG(4)-吡啶基-N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Biotin-PEG(4)-Picolyl-N3” is a derivative of polyethylene glycol (PEG) that is functionalized with biotin . Biotin is a small vitamin that binds with high affinity to avidin and streptavidin proteins . The PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . Consequently, molecules that have been labeled with Biotin-PEG(4)-Picolyl-N3 exhibit less aggregation when stored in solution compared to molecules labeled with reagents having only hydrocarbon spacers .
Synthesis Analysis
The synthesis of Biotin-PEG(4)-Picolyl-N3 involves the reaction of NHS esters with primary amine groups by nucleophilic attack, forming amide bonds . This reaction occurs at pH 7-9 . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .Molecular Structure Analysis
The molecular structure of Biotin-PEG(4)-Picolyl-N3 is C25H40N4O10S . It has a molecular weight of 588.67 g/mol . The spacer arm length is 29Å .Chemical Reactions Analysis
The chemical reactions involving Biotin-PEG(4)-Picolyl-N3 are primarily its reactions with primary amine groups to form amide bonds . This process is known as PEGylation and is used to improve the bioavailability and reduce the immunogenicity of peptides or proteins .科学研究应用
Bioconjugation in Biochemistry Research
Biotin-PEG(4)-Picolyl-N3: is widely used in bioconjugation, which involves attaching biotin to various biomolecules for subsequent affinity interactions . This compound, with its PEG spacer, increases solubility and reduces steric hindrance, facilitating the binding of biotinylated molecules to streptavidin-coated surfaces or beads. It’s particularly useful in the purification of proteins and the isolation of specific protein complexes.
Molecular Biology: Proximity Ligation Assays
In molecular biology, Biotin-PEG(4)-Picolyl-N3 is utilized in proximity ligation assays (PLAs) to detect protein-protein interactions . The biotin moiety can be attached to antibodies or other proteins, which, upon binding to their targets, are brought into close proximity, allowing for the ligation of attached oligonucleotides and subsequent amplification and detection.
Pharmaceutical Research: Drug Delivery Systems
Pharmaceutical research leverages Biotin-PEG(4)-Picolyl-N3 for targeted drug delivery systems . The biotin component can be used to target drugs to cells that express high levels of biotin receptors, such as cancer cells, enhancing the therapeutic efficacy and reducing side effects.
Diagnostic Assays Development
In the development of diagnostic assays, Biotin-PEG(4)-Picolyl-N3 serves as a versatile probe . It’s used in enzyme-linked immunosorbent assays (ELISA) and lateral flow assays for the detection of various biomarkers, owing to its strong and specific binding to avidin or streptavidin, which is conjugated to a reporter enzyme or particle.
Therapeutics: Enhancing Drug Formulations
In therapeutics, Biotin-PEG(4)-Picolyl-N3 is used to modify drug formulations . By attaching biotin to therapeutic agents, researchers can improve the drug’s solubility, stability, and bioavailability, which is crucial for effective treatment outcomes.
Biotechnology: Surface Modification
Biotechnology applications of Biotin-PEG(4)-Picolyl-N3 include surface modification of biosensors and microarrays . The biotin moiety allows for the stable attachment of various biomolecules to surfaces, which is essential for the development of sensitive and specific detection technologies.
未来方向
The use of biotin-tagged proteins through specific immobilization allows more efficient selection of binders from a phage-displayed naïve antibody library . In addition, for both these applications, specific immobilization requires much less amount of protein as compared to passive immobilization and can be easily multiplexed . The simplified strategy described here for the production of highly pure biotin-tagged proteins will find use in numerous applications, including those, which may require immobilization of multiple proteins simultaneously on a solid surface .
属性
IUPAC Name |
N-[2-[2-[2-[2-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N8O7S/c28-35-31-18-20-5-6-21(17-30-20)32-25(37)7-9-39-11-13-41-15-16-42-14-12-40-10-8-29-24(36)4-2-1-3-23-26-22(19-43-23)33-27(38)34-26/h5-6,17,22-23,26H,1-4,7-16,18-19H2,(H,29,36)(H,32,37)(H2,33,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHOWLWUTYJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N8O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG(4)-Picolyl-N3 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![Calix[8]quinone](/img/structure/B6288685.png)
![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)
![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)

![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)

